molecular formula C5H11N3O2S B11726248 1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine

1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine

Cat. No.: B11726248
M. Wt: 177.23 g/mol
InChI Key: QAUBTIIOIQMXCV-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine is a chemical compound with the molecular formula C5H11N3O2S It is characterized by the presence of a nitroethenyl group attached to a hydrazine moiety, along with methyl and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-dimethylhydrazine with a nitroethenyl derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitrovinyl]hydrazine
  • 1,1-Dimethyl-2-[1-(ethylsulfanyl)-2-nitroethenyl]hydrazine
  • 1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and methylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C5H11N3O2S

Molecular Weight

177.23 g/mol

IUPAC Name

1,1-dimethyl-2-(1-methylsulfanyl-2-nitroethenyl)hydrazine

InChI

InChI=1S/C5H11N3O2S/c1-7(2)6-5(11-3)4-8(9)10/h4,6H,1-3H3

InChI Key

QAUBTIIOIQMXCV-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=C[N+](=O)[O-])SC

Origin of Product

United States

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